N-Nitroso-furosemide is classified as a nitrosamine, a group of compounds formed by the reaction of nitrites with secondary amines. This specific compound is often studied in the context of pharmaceutical impurities and potential mutagenicity, particularly in drugs containing furosemide as an active ingredient. The compound has been identified with the CAS number 2708280-93-5 .
The synthesis of N-nitroso-furosemide typically involves the nitrosation of furosemide using nitrous acid or nitrite under acidic conditions. The general reaction can be summarized as follows:
The nitrosation process involves the formation of a nitrosamine through the interaction of the nitrogen atom from the amine group in furosemide with nitrous acid, leading to the substitution of a nitroso group .
N-Nitroso-furosemide features a complex structure that includes several functional groups:
C(C(=O)O)(N(N=O)c2cc(Cl)c(cc2C(=O)O)S(=O)(=O)N)
InChI=1S/C12H10ClN3O6S/c13-9-5-10(16(15-19)6-7-2-1-3-22-7)8(12(17)18)4-11(9)23(14,20)21/h1-5H,6H2,(H,17,18)(H2,14,20,21)/i1D,2D,3D,6D2
This structure indicates that N-nitroso-furosemide has significant steric hindrance due to its bulky groups, which may influence its reactivity and biological activity .
N-Nitroso-furosemide can participate in various chemical reactions typical of nitrosamines:
The mechanism by which N-nitroso-furosemide exerts its effects is primarily linked to its potential mutagenicity. Upon metabolic activation or under certain environmental conditions (e.g., acidic pH), N-nitroso-furosemide may form reactive intermediates that can interact with DNA or proteins:
Studies have shown that exposure to nitrosamines can lead to significant biological effects in vivo and in vitro settings .
N-Nitroso-furosemide exhibits several notable physical and chemical properties:
Relevant data include:
These properties are critical for understanding its behavior in pharmaceutical formulations and environmental settings .
N-Nitroso-furosemide is primarily studied for its implications in pharmaceutical safety and toxicology:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8